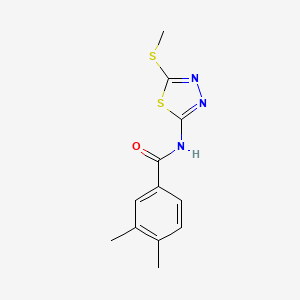![molecular formula C18H14N2O3S2 B2490079 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921783-44-0](/img/structure/B2490079.png)
7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a methylthio group, a benzothiazole ring, and a benzofuran ring . These groups and rings are common in many biologically active molecules and can have various effects depending on their arrangement and the other groups present in the molecule .
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups and rings it contains. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other groups present in the molecule.Applications De Recherche Scientifique
Synthesis and Characterization
- Research has led to the development of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives. These compounds have displayed significant anti-inflammatory and analgesic activities, making them potential candidates for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- New heterocyclic compounds like triazolyl-oxadiazolyl-thiazolyl- and thiadiazolylbenzofuran have been synthesized. Their synthesis process involves reactions of dimethoxy and methoxy hydroxybenzofuran-carbohydrazide with various reagents, leading to compounds with potential biological activity (Atta, Fawzy, Ahmed, & Abdel-Rahman, 2002).
- A study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and investigated their chemical reactions. The resulting compounds' structures were confirmed using spectroscopic data, highlighting the diversity and complexity of synthetic chemistry in this domain (Mohamed, 2021).
Biomedical Applications
- In the realm of drug discovery, certain benzofuran-7-carboxamides have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The study synthesized various compounds with different substituents to optimize potency and elucidate structure-activity relationships, indicating the potential of these compounds in therapeutic applications (Lee, Yi, Lee, & Oh, 2012).
- Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines. This study not only showed the efficacy of the compounds but also their potential for oral drug-like behavior, marking significant progress in the development of new therapeutic agents (Tiwari et al., 2017).
Mécanisme D'action
The biological activity of thiazoles is often influenced by the substituents on the thiazole ring . For example, a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and stability.
Safety and Hazards
Orientations Futures
Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research into the design and development of new thiazole derivatives . Future research could explore the potential biological activities of this specific compound and others with similar structures.
Analyse Biochimique
Biochemical Properties
7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its ability to participate in a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The benzofuran moiety further enhances its biochemical activity by facilitating interactions with specific proteins and enzymes. For instance, the compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, the compound’s interaction with cellular proteins can lead to alterations in metabolic pathways, impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound’s influence on gene expression is mediated through its binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Its degradation products and their potential effects on cellular function are also of interest, as they may contribute to the compound’s overall biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidative stress-related enzymes, such as superoxide dismutase and catalase, suggests its role in modulating redox balance within cells . Additionally, its influence on metabolic pathways related to energy production and lipid metabolism further underscores its biochemical significance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation, thereby affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is known to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its interaction with key biomolecules and contributing to its overall biological activity.
Propriétés
IUPAC Name |
7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMQRXSXNJGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)
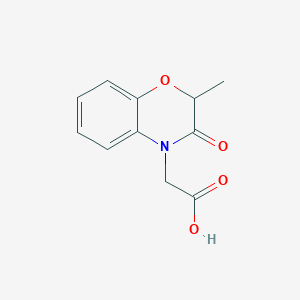
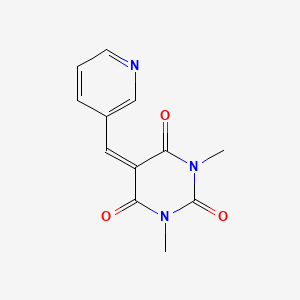
![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)
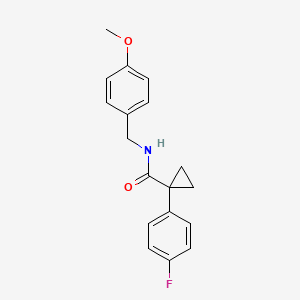
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)
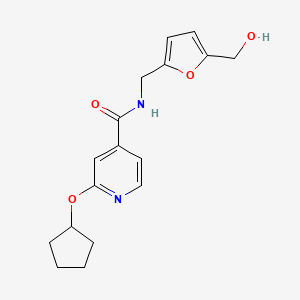
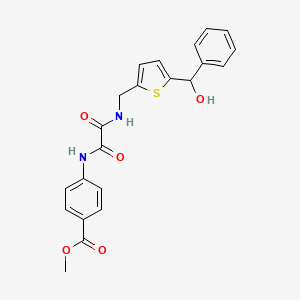
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
